4-(Trifluoromethyl)pyridine 1-oxide
Overview
Description
4-(Trifluoromethyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C6H4F3NO and its molecular weight is 163.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrocatalysis and Fuel Cells : Pyridine-functionalized graphene, which can include derivatives like 4-(Trifluoromethyl)pyridine 1-oxide, has been used in the assembly of metal-organic frameworks (MOFs). These MOFs show enhanced catalytic activity for oxygen reduction reactions, relevant in fuel cell technology (Jahan, Bao, & Loh, 2012).
Nonlinear Optical Crystals : Research on nonlinear optical organic crystals, which are crucial for various optical technologies, has identified pyridine 1-oxide derivatives as efficient materials. These compounds exhibit unique properties like vanishing molecular dipole moments, which are significant for improving crystal growth conditions and manipulating crystal structures (Zyss, Chemla, & Nicoud, 1981).
Catalysis in Organic Reactions : In the context of alcohol oxidation reactions, pyridine derivatives such as this compound have been shown to modulate the activity of palladium catalysts. This modulation affects the oxidation process, providing insights into more efficient catalytic systems (Steinhoff & Stahl, 2002).
Pharmaceutical Synthesis : In pharmaceutical manufacturing, direct trifluoromethylation of arenes is a crucial process. Pyridine N-oxide derivatives, including this compound, have been used to develop scalable trifluoromethylation reactions. This advancement is particularly relevant for the large-scale production of pharmaceuticals (Beatty et al., 2016).
Lanthanide Coordination Chemistry : The compound has been utilized in the synthesis of lanthanide coordination complexes. These complexes have potential applications in materials science and catalysis (Pailloux et al., 2009).
properties
IUPAC Name |
1-oxido-4-(trifluoromethyl)pyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5-1-3-10(11)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUUZHQOZHEULL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(F)(F)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276391 | |
Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22253-59-4 | |
Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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